P(t-Bu)3PdG4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

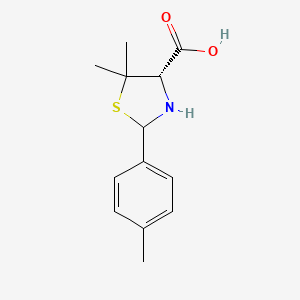

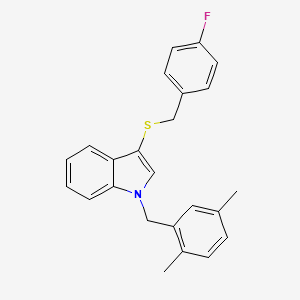

P(t-Bu)3PdG4 is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench-stable and soluble in most organic solvents .

Molecular Structure Analysis

The molecular formula of this compound is C26H43NO3PPdS+ . The molecular weight is 587.1 g/mol . The exact mass and monoisotopic mass are 586.17361 g/mol . The compound has a topological polar surface area of 63.8 Ų . The compound has a complexity of 715 .Chemical Reactions Analysis

This compound serves as an unusually reactive catalyst for Stille reactions of aryl chlorides and bromides . It can cross-couple an unprecedented array of aryl chlorides with a range of organotin reagents, including SnBu4 .Physical And Chemical Properties Analysis

This compound is a bench-stable compound that is soluble in most organic solvents . It has a molecular weight of 587.1 g/mol . The compound has a topological polar surface area of 63.8 Ų .科学的研究の応用

Heck Reactions

Pd/P(t-Bu)3 has been reported as an exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides. This catalyst system is capable of coupling a wide array of aryl bromides and activated aryl chlorides with mono- and disubstituted olefins at room temperature, achieving high E/Z stereoselection. The system is also effective for electron-neutral and electron-rich aryl chlorides at elevated temperatures, showing high selectivity and representing an advance over previously reported catalysts for these processes (Littke & Fu, 2001).

Stille Reactions

Another significant application of Pd/P(t-Bu)3 is in Stille reactions, where it functions as an unusually reactive catalyst for the coupling of aryl chlorides and bromides. This catalyst system addresses long-standing challenges, allowing for the cross-coupling of a broad spectrum of aryl chlorides with organotin reagents and enabling the synthesis of very hindered biaryls and the coupling of aryl chlorides in the presence of aryl triflates at room temperature (Littke, Schwarz, & Fu, 2002).

Suzuki Cross-Coupling Polymerizations

The controlled Pd(0)/t-Bu3P-catalyzed Suzuki cross-coupling polymerizations of AB-type monomers have been performed using ArPd(t-Bu3P)I complexes as initiators. These polymerizations proceed via the chain-growth mechanism, yielding polymers with narrow polydispersity indexes and high molecular weights. The robustness of this initiator system, particularly the Pd2(dba)3/t-Bu3P/p-BrC6H4I combination, has been highlighted for its efficiency in achieving controlled polymerization with excellent selectivity (Zhang, Xing, & Hu, 2012).

Synthesis of Aryl t-Butyl Ethers

PdP(t-Bu)3 catalyzes the reaction of aryl halides with sodium t-butoxide effectively, facilitating the synthesis of aryl t-butyl ethers from a variety of aryl halides. This high catalytic activity has been leveraged for the synthesis of ethers from both electron-deficient and electron-rich aryl halides, demonstrating the catalyst's broad applicability and efficiency in organic synthesis (Watanabe, Nishiyama, & Koie, 1999).

Safety and Hazards

In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person, and the mouth should be rinsed with water .

作用機序

Target of Action

Methanesulfonic Acid; Methyl-(2-phenylphenyl)azanide; Palladium(2+); Tritert-butylphosphanium, also known as P(t-Bu)3PdG4, primarily targets the molecules involved in various cross-coupling reactions . The compound acts as a powerful ligand, facilitating these reactions .

Mode of Action

This compound interacts with its targets by acting as a catalyst in cross-coupling reactions . It forms a complex with the target molecules, thereby accelerating the reaction rate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . The compound’s action can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in many synthetic processes .

Pharmacokinetics

It is known that the compound is stable and soluble in most organic solvents , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new bonds in target molecules . This can lead to the synthesis of new compounds, making this compound a valuable tool in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its availability for reactions . Additionally, the compound is bench-stable, suggesting that it can maintain its activity under standard laboratory conditions .

特性

IUPAC Name |

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMRPSHDGPKAC-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)

![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2582956.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)